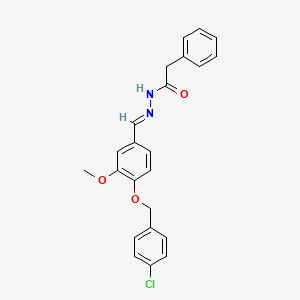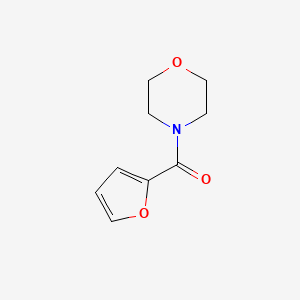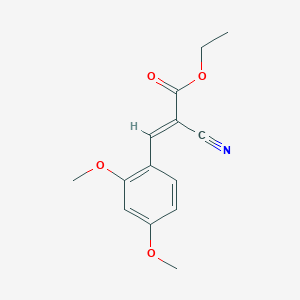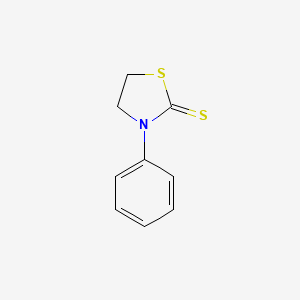
N-(3-formamidophenyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-formamidophenyl)formamide is an organic compound with the molecular formula C8H8N2O2. It contains a phenyl ring substituted with two formamide groups at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(3-formamidophenyl)formamide can be synthesized through the formylation of aromatic amines. One common method involves the reaction of 3-aminobenzamide with formic acid under solvent-free conditions. This reaction is typically catalyzed by a solid acid catalyst such as sulfonated rice husk ash (RHA-SO3H), which promotes the formation of the formamide groups .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of metal-organic frameworks (MOFs) as catalysts. For example, the reductive amination of ketones and aldehydes with carbon dioxide fixation can be achieved using a ruthenium-based MOF catalyst. This method offers high selectivity and efficiency, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-formamidophenyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formamide groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields amines.
Substitution: Results in various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(3-formamidophenyl)formamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Mecanismo De Acción
The mechanism of action of N-(3-formamidophenyl)formamide involves its interaction with various molecular targets and pathways. For instance, in the context of biotechnological applications, the compound can be metabolized by formidases to release nitrogen, carbon, and energy, supporting microbial growth and production . Additionally, its formyl groups can participate in formylation reactions, modifying other molecules and influencing their biological activity .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-diphenylformamidine: Contains two phenyl rings and formamidine groups.
N-(4-nitrophenyl)formamide: Similar structure but with a nitro group at the 4-position.
N-formylmorpholine: Contains a morpholine ring with a formyl group.
Uniqueness
N-(3-formamidophenyl)formamide is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and applications. Unlike other formamide derivatives, its structure allows for specific interactions in chemical and biological systems, making it a valuable compound for targeted research and industrial applications .
Propiedades
Número CAS |
25227-79-6 |
|---|---|
Fórmula molecular |
C8H8N2O2 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
N-(3-formamidophenyl)formamide |
InChI |
InChI=1S/C8H8N2O2/c11-5-9-7-2-1-3-8(4-7)10-6-12/h1-6H,(H,9,11)(H,10,12) |
Clave InChI |
UUVQMYVHPTWCIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC=O)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(2,5-dimethoxyphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12010475.png)

![Benzo[g]quinoxalin-2(1h)-one](/img/structure/B12010494.png)
![5-(4-methoxyphenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12010495.png)

![3-(4-chlorophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12010502.png)
![(5E)-2-(4-bromophenyl)-5-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12010503.png)



